1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt

説明

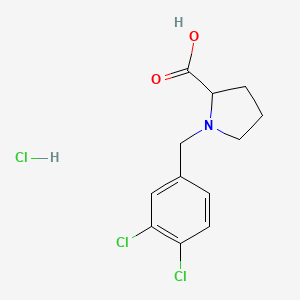

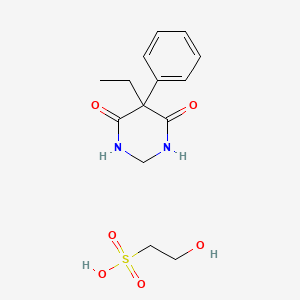

The compound 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt is a derivative of phenanthroline, which is a heterocyclic compound known for its ability to form complexes with metal ions. The disodium salt form enhances its solubility in water, making it suitable for various analytical applications, particularly in spectrophotometry where it is used to study the formation of colored complexes with metallic ions .

Synthesis Analysis

Although the provided papers do not detail the synthesis of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt, it can be inferred that the synthesis involves the sulfonation of 1,10-phenanthroline-4,7-diphenyl followed by neutralization with sodium hydroxide to form the disodium salt. The synthesis process is crucial for ensuring the purity and reactivity of the compound in subsequent analytical applications.

Molecular Structure Analysis

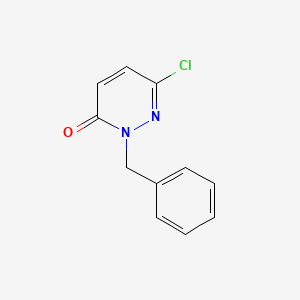

The molecular structure of this compound includes a phenanthroline moiety substituted with phenyl groups at the 4 and 7 positions and sulfonic acid groups, which are likely to be at the para positions relative to the phenyl substituents. The disodium salt form indicates that the sulfonic acid groups are deprotonated, carrying negative charges balanced by sodium ions. This structure is responsible for the compound's ability to interact with metal ions to form complexes.

Chemical Reactions Analysis

The primary chemical reactions of interest for 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt involve the formation of complexes with metal ions. The spectrophotometric study presented in the first paper indicates that the compound forms colored complexes with metallic ions, and the stoichiometry of these complexes is influenced by the ionic radius of the cation. The paper also provides values for the apparent constants obtained for each complex, which are essential for understanding the compound's reactivity and binding affinity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt are closely related to its analytical applications. The spectrophotometric parameters and the optimum pH for the reaction with metal ions are established, which are critical for the accurate use of this compound as an analytical reagent . The second paper discusses the compound's ability to form precipitates with different cations, which is influenced by the acidity ratio (charge/radius) of each cation. The stoichiometry of the formed compounds and the sensitivity of these precipitation reactions are also analyzed, providing insight into the compound's utility in qualitative and quantitative analysis.

科学的研究の応用

-

Spectrophotometric Determination of Metals

- Field : Analytical Chemistry

- Application : This compound, also known as bathocuproinedisulfonic acid disodium salt, is used for the spectrophotometric determination of various metals.

- Method : The method involves the reaction of the metal ions with the reagent under specific conditions to form a colored complex. The intensity of the color, which can be measured using a spectrophotometer, is proportional to the concentration of the metal ion in the sample.

- Results : This method provides a sensitive and accurate means for the determination of trace amounts of metals in various samples.

-

Catalysis in Oxidation Reactions

- Field : Organic Chemistry

- Application : Bathophenanthrolinedisulfonic acid disodium salt forms water-soluble complexes with palladium, and these complexes have been studied for their catalytic role in the oxidation of 2-hexanol .

- Method : The method involves the reaction of 2-hexanol with the palladium complex under specific conditions to facilitate the oxidation process .

- Results : The results of these studies can provide insights into the mechanisms of catalytic oxidation reactions and the role of metal complexes in these reactions .

-

Fabrication of Sensitive Amperometric Immunosensors

- Field : Biochemistry

- Application : Bathophenanthrolinedisulfonic acid disodium salt trihydrate was used in a double electrochemical covalent coupling method for the fabrication of sensitive amperometric immunosensors .

- Method : The method involves the use of electro-click chemistry and diazonium chemistry for the fabrication of the immunosensor .

- Results : The resulting immunosensor provides a sensitive and accurate means for the detection of specific antigens .

-

Iron Chelation in Plant Growth Studies

- Field : Plant Biology

- Application : Bathophenanthrolinedisulfonic acid disodium salt hydrate has been used as an iron chelator to grow plants without Fe-EDTA (ethylenediaminetetraacetic acid) .

- Method : The method involves the use of this compound as a substitute for Fe-EDTA in the nutrient solution used for plant growth .

- Results : This allows for the study of the role of iron in plant growth and development .

-

In Vitro Cytotoxicity Testing

- Field : Medical Research

- Application : This compound has shown potential in medical research, particularly in the study of platinum (II) complexes tested as cisplatin analogues. Its water solubility and stability make it a candidate for in vitro cytotoxicity testing on cancer cells.

- Method : The method involves the use of this compound in the preparation of platinum (II) complexes, which are then tested for their cytotoxic effects on cancer cells.

- Results : The results of these studies can provide insights into the potential therapeutic applications of these complexes in cancer treatment.

-

Measurement of Iron Solubility

- Field : Biochemistry

- Application : Bathophenanthrolinedisulfonic acid disodium salt hydrate has been used to measure iron to determine the solubility of iron in biological samples .

- Method : The method involves the use of this compound as a chelating agent to bind iron in the sample, allowing for the determination of iron solubility .

- Results : This method provides a sensitive and accurate means for the determination of iron solubility in various biological samples .

-

Preparation of Anionic Europium (III) Complex

- Field : Inorganic Chemistry

- Application : This compound has been used in the preparation of anionic Europium (III) disulfonated bathophenanthroline tris (dibenzoylmethanate) complex .

- Method : The method involves the reaction of this compound with Europium (III) under specific conditions to form the complex .

- Results : The resulting complex can be used in various applications, including luminescence studies .

-

Potential Use in Other Scientific Areas

- Field : Various

- Application : While the primary application of this compound lies in metal ion determination, ongoing research explores its potential use in other scientific areas.

- Method : The specific methods of application would depend on the specific experimental conditions and the objectives of the research.

- Results : The results of these studies can provide insights into the potential applications of this compound in various scientific fields.

Safety And Hazards

This compound is classified as a Combustible Solid . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .

特性

IUPAC Name |

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNDSIWXTYFWIA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N2Na2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28061-20-3 (Parent) | |

| Record name | 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052746493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801336016 | |

| Record name | Benzenesulfonic acid, 4,4′-(1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt | |

CAS RN |

52746-49-3, 53744-42-6 | |

| Record name | 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052746493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4,4'-(1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053744426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4,4'-(1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4,4′-(1,10-phenanthroline-4,7-diyl)bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-(1,10-phenanthroline-4,7-diyl)bis(benzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029044.png)

![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)